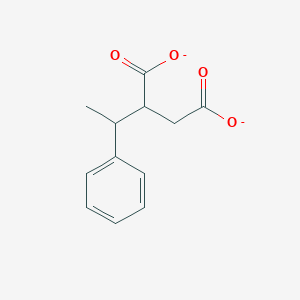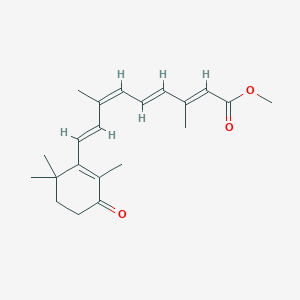
1,6-Bis-boc-8β-formyl-ergoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1,6-Bis-boc-8β-formyl-ergoline involves multiple steps, typically starting from ergoline derivatives. The reaction conditions often include the use of protective groups such as Boc (tert-butoxycarbonyl) to protect the amine functionalities during the synthesis
Protection of amine groups: Using Boc anhydride in the presence of a base.
Formylation: Introduction of the formyl group at the 8β position using formylating agents like formic acid or its derivatives.
Purification: The final product is purified using techniques such as column chromatography.
Chemical Reactions Analysis
1,6-Bis-boc-8β-formyl-ergoline undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the formyl group to an alcohol.
Substitution: Nucleophilic substitution reactions where the Boc groups can be replaced under acidic conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids like hydrochloric acid for deprotection. The major products formed depend on the specific reaction conditions but typically include derivatives of ergoline with modified functional groups.
Scientific Research Applications
1,6-Bis-boc-8β-formyl-ergoline is widely used in scientific research, particularly in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,6-Bis-boc-8β-formyl-ergoline is not well-documented. its effects are likely mediated through interactions with molecular targets similar to other ergoline derivatives. These targets may include receptors and enzymes involved in various biological pathways .
Comparison with Similar Compounds
1,6-Bis-boc-8β-formyl-ergoline can be compared to other ergoline derivatives such as:
Lysergic acid diethylamide (LSD): Known for its psychoactive properties.
Ergotamine: Used in the treatment of migraines.
Properties
CAS No. |
1260178-62-8 |
|---|---|
Molecular Formula |
C₂₅H₃₂N₂O₅ |
Molecular Weight |
440.53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol](/img/structure/B1140971.png)
![5-(2-Hydroxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-D]pyrimidin-7-one](/img/structure/B1140972.png)


![S-Adenosyl-L-[methyl-3H]methionine](/img/structure/B1140978.png)

![sodium;[(2S)-2-[(1R)-1-(2-amino-6-oxo-1H-purin-9-yl)-2-oxoethoxy]-3-oxopropyl] [hydroxy(phosphonooxy)phosphoryl] phosphate](/img/structure/B1140980.png)
